N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide
Description
N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide is a naphthoquinone derivative featuring a propanamide backbone and a methylamino substituent at position 3 of the naphthalene ring. The compound’s naphthalene core and functional groups (dioxo, methylamino, and isopropyl-propanamide) likely influence its physicochemical properties, such as solubility, stability, and binding affinity to biological targets .
Properties
IUPAC Name |
N-[3-(methylamino)-1,4-dioxonaphthalen-2-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-5-13(20)19(10(2)3)15-14(18-4)16(21)11-8-6-7-9-12(11)17(15)22/h6-10,18H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRLJVAPUPIDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=C(C(=O)C2=CC=CC=C2C1=O)NC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of GNF-Pf-1702 is the Induced myeloid leukemia cell differentiation protein Mcl-1 (MCL1) . MCL1 is a member of the Bcl-2 family and plays a crucial role in the regulation of apoptosis and cell survival. It has two isoforms: Isoform 1 inhibits apoptosis, while Isoform 2 promotes apoptosis.
Biochemical Pathways
The biochemical pathways affected by GNF-Pf-1702 are related to the regulation of apoptosis and cell survival, given its target MCL1’s role in these processes
Result of Action
The result of GNF-Pf-1702’s action would be changes in the regulation of apoptosis and cell survival due to its interaction with MCL1. This could potentially lead to effects at the molecular and cellular levels, such as altered cell proliferation and survival rates.
Biological Activity
N-Isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : C17H20N2O3
- Molecular Weight : 300.35 g/mol
- CAS Number : 866157-79-1
This compound features a naphthalene moiety and an amide functional group, which are crucial for its biological activity. The methylamino group enhances its interaction with biological targets, potentially influencing various physiological processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often act as inhibitors or modulators of key biochemical pathways:
- G Protein-Coupled Receptors (GPCRs) : Compounds in this class may influence GPCR signaling pathways, leading to various cellular responses such as changes in intracellular calcium levels and modulation of neurotransmitter release .
- Enzyme Inhibition : The presence of dioxo groups suggests potential inhibition of enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer or metabolic disorders.
Biological Activity Data
A summary of research findings related to the biological activity of this compound is presented in the following table:
Case Study 1: Antitumor Activity
In a study examining the antitumor properties of naphthyridine derivatives, this compound was shown to induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds. It was found that these compounds could mitigate oxidative stress in neuronal cells by enhancing antioxidant defenses and reducing inflammatory markers. This suggests potential applications in neurodegenerative diseases.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C₁₇H₂₀N₂O₃
- Molecular Weight : 300.35 g/mol
- Structure : The compound features a naphthalene backbone with a dioxo group and an isopropyl substituent, contributing to its unique pharmacological properties.
Anticancer Activity
Research indicates that N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide exhibits significant anticancer properties. In a study conducted by Walid Fayad et al., the compound was identified through screening of drug libraries on multicellular spheroids, which are more representative of in vivo tumor environments compared to traditional cell cultures . The findings suggest that this compound can inhibit tumor growth effectively.
Case Study 1: Screening for Anticancer Compounds
In a notable study published in 2019, researchers screened a library of compounds for their efficacy against various cancer cell lines. This compound was among the compounds that showed promising results against breast cancer cells. The study highlighted its potential as a lead compound for further development into an anticancer drug .
Case Study 2: Comparative Analysis with Other Compounds
A comparative analysis involving this compound and other known anticancer agents revealed that it had a unique profile of activity. While traditional chemotherapeutics often target rapidly dividing cells indiscriminately, this compound demonstrated selectivity towards certain cancer types while sparing normal cells . This selectivity is crucial for reducing side effects commonly associated with chemotherapy.
Summary Table of Applications
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound shares structural similarities with several derivatives, including:
Key Observations:
- Amide Chain Length : The acetamide analog has a shorter chain than the propanamide backbone, reducing steric bulk and possibly enhancing hydrogen-bonding capacity.
- Ring System Variations : Thiophene-containing analogs (e.g., ) exhibit distinct electronic properties compared to naphthalene, influencing aromatic interactions and solubility.
- Agrochemical vs. Pharmaceutical Context: Propanil highlights the versatility of propanamide derivatives but differs significantly in substituents (dichlorophenyl vs. naphthoquinone).
Functional Group Impact on Properties
- Methylamino vs. Isopropylamino: Methylamino (smaller, less lipophilic) may improve aqueous solubility but reduce binding to hydrophobic targets. Isopropylamino (bulkier) could enhance target selectivity or prolong half-life due to increased steric hindrance against metabolic enzymes .
- Propanamide vs. Acetamide :
- Propanamide’s longer chain may facilitate interactions with deeper binding pockets in enzymes or receptors.
- Acetamide’s shorter chain might reduce molecular weight and improve synthetic yield .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves coupling naphthoquinone derivatives with isopropylamine precursors under controlled pH and temperature. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
- Oxidation control : Employ mild oxidizing agents (e.g., MnO₂) to preserve the 1,4-dioxo-naphthalene core .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures isolation of the pure compound. Reaction yields (~50–65%) depend on strict anhydrous conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in DMSO-d₆) resolve the isopropyl, methylamino, and naphthoquinone moieties. Key signals: δ 1.2–1.4 ppm (isopropyl CH₃), δ 2.8–3.1 ppm (methylamino N–CH₃) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing planar naphthoquinone and twisted amide linkages. Data collection at 123 K minimizes thermal motion artifacts .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) via fluorescence-based assays. Pre-incubate compounds with ATP to assess competitive binding .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final coupling step?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvent polarity (DMF vs. THF), catalyst loading (EDCl: 1.2–2.0 equiv.), and reaction time (2–12 h) to identify optimal parameters .
- Mechanistic studies : Use LC-MS to detect intermediates (e.g., active esters) and adjust stoichiometry to suppress hydrolysis .
Q. What strategies resolve crystallographic data contradictions, such as disordered naphthoquinone rings?
- Methodological Answer :
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices. Validate with R₁ factor convergence (<0.05) .
- High-resolution datasets : Collect synchrotron data (λ = 0.7–1.0 Å) to enhance resolution. Use anisotropic displacement parameters for heavy atoms .
Q. How should researchers reconcile contradictory results in biological assays (e.g., variable IC₅₀ across cell lines)?
- Methodological Answer :
- Assay standardization : Normalize cell viability using ATP-based luminescence (e.g., CellTiter-Glo) to reduce plate-to-plate variability .
- Off-target profiling : Perform kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
Q. What computational approaches validate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17). Prioritize poses with ΔG < -8 kcal/mol .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
- Methodological Answer :
- Stress testing : Incubate in buffers (pH 2–12) at 37°C for 24 h. Monitor degradation via HPLC (C18 column, 220 nm). Stability is highest at pH 6–7 .
- Lyophilization : Freeze-dry in 5% trehalose to enhance shelf life. Confirm integrity via FT-IR (amide I band at 1650 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
